molecular formula C20H12N2 B13006503 Naphtho[2,3-a]phenazine

Naphtho[2,3-a]phenazine

Cat. No.: B13006503
M. Wt: 280.3 g/mol
InChI Key: OHSIMCYLGPRNRC-UHFFFAOYSA-N
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Description

Naphtho[2,3-a]phenazine is a polycyclic aromatic compound based on the phenazine core structure, which consists of two benzene rings fused to a pyrazine ring . This class of compounds is known for its significant electron-accepting capabilities and ability to participate in redox reactions, making them valuable in materials science . Phenazine derivatives can function as n-type organic cathode materials in energy storage devices, where they undergo reversible coordination with metal ions like Zn²⁺, enabling efficient charge storage . In biochemical research, related phenazine structures are investigated for their potential to inhibit enzymes such as tyrosinase and for their cytotoxic properties against various cancer cell lines, suggesting a role in pharmacological studies . Furthermore, the extended π-conjugated system of naphtho-fused phenazines makes them promising candidates for developing organic electronic devices and as functional dyes due to their optoelectronic properties . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use, nor for human consumption of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H12N2

Molecular Weight

280.3 g/mol

IUPAC Name

naphtho[2,3-a]phenazine

InChI

InChI=1S/C20H12N2/c1-2-6-14-12-16-15(11-13(14)5-1)9-10-19-20(16)22-18-8-4-3-7-17(18)21-19/h1-12H

InChI Key

OHSIMCYLGPRNRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC4=NC5=CC=CC=C5N=C43

Origin of Product

United States

Synthetic Methodologies for Naphtho 2,3 a Phenazine and Its Analogues

Classical Condensation Reactions

Traditional approaches to synthesizing the Naphtho[2,3-a]phenazine core often rely on condensation reactions, which involve the formation of the central pyrazine (B50134) ring by joining two precursor molecules.

Condensation of Naphthalene (B1677914) Derivatives with Phenazine (B1670421) Precursors

A common and straightforward method for the synthesis of this compound involves the condensation of naphthalene derivatives with appropriate phenazine precursors. smolecule.com This typically occurs under acidic or basic conditions. For instance, the reaction of a substituted or unsubstituted 1,2-diaminonaphthalene (B43638) with a suitable o-quinone derived from a phenazine precursor can lead to the formation of the desired this compound. The reaction proceeds through the formation of a diimine intermediate, which then undergoes cyclization and subsequent aromatization to yield the final product.

One specific example is the one-pot condensation reaction of 2-naphthols with 1,2-diaminobenzenes in the presence of potassium persulfate (K2S2O8) in a mixture of acetic acid and water. ias.ac.in This method proceeds through the in-situ formation of 1,2-naphthoquinones from the self-coupling of 2-naphthol, which then condense with the 1,2-diaminobenzenes to yield various substituted phenazine derivatives in good to excellent yields. ias.ac.in

Reactant 1Reactant 2Catalyst/SolventProductYield
2-Naphthol1,2-DiaminobenzeneK2S2O8 / AcOH, H2OThis compound91%
7-Hydroxy-2-naphthol1,2-DiaminobenzeneK2S2O8 / AcOH, H2O9-Hydroxy-naphtho[2,3-a]phenazine80%
7-Bromo-2-naphthol1,2-DiaminobenzeneK2S2O8 / AcOH, H2O9-Bromo-naphtho[2,3-a]phenazine73%

Schiff Base Condensation Approaches

Schiff base condensation is another classical route employed in the synthesis of phenazine derivatives. rasayanjournal.co.in This method involves the reaction between an amine and a carbonyl compound to form an imine, also known as a Schiff base. In the context of this compound synthesis, this can involve the condensation of an o-diamine with an o-quinone. rasayanjournal.co.in

The mechanism typically begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate. This is followed by dehydration to generate the imine. researchgate.net For the synthesis of phenazine derivatives, a subsequent cyclization and oxidation step is required. A novel approach utilizing solid-state chemistry has been developed for the synthesis of various phenazines via Schiff base condensation of o-quinones and ortho-diamines under solvent-free conditions. rasayanjournal.co.in This method involves reacting fine powders of the starting materials in a closed tube under an inert atmosphere. rasayanjournal.co.in

A series of new tridentate Schiff base ligands have also been synthesized from hydroxynaphthyl pyrimidinyl amines with o-phenylenediamines or o-aminophenol in the presence of a formic acid catalyst under solvent-free conditions. shd-pub.org.rs

Starting Material 1Starting Material 2ConditionsProduct Type
o-Quinonesortho-DiaminesSolvent-free, inert atmospherePhenazines
Hydroxynaphthyl pyrimidinyl amineso-PhenylenediaminesFormic acid, solvent-freeTridentate Schiff base ligands

Direct Condensation of o-Quinones with ortho-Diamines

The direct condensation of ortho-quinones with ortho-diamines is a fundamental and widely used method for constructing the phenazine ring system. wikipedia.org This reaction is often carried out in a suitable solvent, such as acetic acid, and can be catalyzed by acids. rasayanjournal.co.in The reaction of 1,2-naphthoquinone (B1664529) with benzene-1,2-diamine in acetic acid, for example, yields benzo[a]phenazine (B1654389). thieme-connect.de

This condensation is a versatile method that allows for the synthesis of a wide variety of substituted phenazines by using appropriately substituted o-quinones and o-diamines. rasayanjournal.co.in The reaction between 2,3-dichloro-1,4-naphthoquinone and o-phenylenediamine (B120857) derivatives in the presence of a base and micelles in water has been shown to be a regio- and chemoselective method for synthesizing benzo[a]phenazines in excellent yields. researchgate.net

Advanced Synthetic Strategies

In recent years, more advanced and efficient synthetic methods have been developed to overcome some of the limitations of classical approaches, such as harsh reaction conditions and long reaction times.

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. smolecule.comtubitak.gov.tr These reactions are highly efficient and atom-economical. Several MCR protocols have been developed for the synthesis of this compound analogues. smolecule.comtubitak.gov.tr

For example, a domino four-component condensation reaction between 2-hydroxynaphthalene-1,4-dione, o-phenylenediamine, aromatic aldehydes, and naphthols or phenol (B47542) in the presence of a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) under microwave irradiation provides an efficient and environmentally benign route to novel benzo[a]chromeno[2,3-c]phenazine derivatives. tubitak.gov.tr Similarly, a one-pot, four-component cyclo-condensation reaction for preparing 4-(5-hydroxybenzo[a]phenazin-6-yl)-5-phenyl-1,3-dihydro-2H-imidazol-2-one derivatives has been demonstrated using phosphotungstic acid supported on TiO2 as a catalyst under solvent-free microwave conditions. tandfonline.com

Reaction TypeReactantsCatalystProduct
Four-component domino2-hydroxynaphthalene-1,4-dione, o-phenylenediamine, aromatic aldehydes, naphthols/phenolDABCOBenzo[a]chromeno[2,3-c]phenazine derivatives
Four-component cyclo-condensation2-hydroxynaphthalene-1,4-dione, o-phenylenediamine, arylglyoxal, ureaH3PW12O40@nano-TiO24-(5-hydroxybenzo[a]phenazin-6-yl)-5-phenyl-1,3-dihydro-2H-imidazol-2-one derivatives

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained significant attention as it can dramatically reduce reaction times, increase yields, and improve the purity of products compared to conventional heating methods. smolecule.comtubitak.gov.trresearchgate.net This technique has been successfully applied to the synthesis of this compound and its analogues. smolecule.comtubitak.gov.trresearchgate.net

The use of microwave irradiation has been shown to be particularly effective in multicomponent reactions for the synthesis of complex phenazine derivatives. tubitak.gov.tr For instance, the synthesis of novel benzo[a]chromeno[2,3-c]phenazine derivatives via a four-component reaction is significantly accelerated under microwave irradiation. tubitak.gov.tr Furthermore, a rapid, one-pot synthesis of benzo[a]furo[2,3-c]phenazine derivatives has been achieved in good yields using a multi-component reaction of 2-hydroxynaphthalene-1,4-dione, arylglyoxals, and indoles under solvent-free microwave irradiation with a recyclable catalyst. tandfonline.comnih.gov

ReactionCatalystConditionsAdvantages
Four-component synthesis of benzo[a]chromeno[2,3-c]phenazine derivativesDABCOMicrowave irradiation, EtOH/H2OReduced reaction time, high yields, environmentally benign
Four-component synthesis of benzo[a]furo[2,3-c]phenazine derivativesH3PW12O40@Fe3O4-ZnO MCNPsSolvent-free, microwave irradiationRapid, high yields, recyclable catalyst

Solid-State Chemistry Approaches

Solid-state synthesis presents an alternative, environmentally friendly approach to the formation of phenazine derivatives, minimizing the use of solvents. One such method involves the direct reaction of ortho-quinones with ortho-diamines in the solid phase.

A notable example is the synthesis of various phenazines by heating a 2:1 mixture of finely powdered ortho-diamines and ortho-quinones in a sealed test tube under an inert atmosphere (argon or nitrogen) at 35 °C for 2-4 hours. rasayanjournal.co.in This solvent-free Schiff base condensation has been successfully used to produce a range of phenazine derivatives, including those derived from β-lapachone. rasayanjournal.co.in The reaction mixture is agitated during the process, and upon completion, the products are isolated by elution with hexane-ethyl acetate (B1210297) of increasing polarity after being fixed with silica (B1680970) gel. rasayanjournal.co.in This method is advantageous for its simplicity and reduction of chemical waste compared to traditional solution-phase syntheses. rasayanjournal.co.in

ReactantsConditionsProduct ClassReference
ortho-Diamine & ortho-QuinoneSolid state, 2:1 ratio, 35 °C, 2-4 h, inert atm.Phenazine derivatives rasayanjournal.co.in

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has become an indispensable tool for the construction of complex heterocyclic frameworks like phenazines. Palladium and copper catalysts, in particular, have been extensively used to facilitate key bond-forming reactions.

Palladium-catalyzed N-arylation, specifically the Buchwald-Hartwig amination, has been effectively employed for the synthesis of substituted phenazines. This method allows for the "ligation" of two aromatic rings through a double N-arylation process, providing access to disubstituted phenazines that are challenging to prepare using classical methods. clockss.orgnih.gov

The reaction typically involves the dimerization of substituted bromoanilines in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. clockss.orgnih.gov A variety of bromoanilines bearing both electron-donating and electron-withdrawing groups can be regioselectively converted to the corresponding disubstituted phenazines in good yields. clockss.org While early examples utilized the pyrophoric tri-t-butyl phosphine ligand, further optimization has shown that crystalline phosphine ligands like BINAP can also afford high yields. clockss.org The choice of the optimal phosphine ligand can be substrate-dependent. clockss.org This strategy has also been extended to the synthesis of more complex systems, such as 1,7-dihydrodipyrrolo-[2,3-b:2′,3′-i]phenazine from the aryl ligation of two tryptophan molecules. nih.gov

SubstrateCatalyst/LigandProductYieldReference
2-BromoanilinePd(OAc)₂ / BINAPPhenazine95% clockss.org
N-(4-amino-3-bromophenyl)-N-methylacetamidePd₂(dba)₃ / XPhos2-Acetamido-2'-methylaminophenazine43% clockss.org
N-Boc-tryptophanPd(OAc)₂ / SPhos1,7-Dihydrodipyrrolo-[2,3-b:2′,3′-i]phenazine derivative49% clockss.org

Copper catalysis has been utilized in the synthesis of phenazine analogues, such as benzo[a]thieno[3,2-c]phenazines. This multi-step process begins with a copper-catalyzed, TEMPO-mediated cross-dehydrogenative thienannulation. acs.orgnih.gov

The initial step involves the synthesis of 2,3-disubstituted naphtho[2,1-b]thiophene-4,5-diones. This is achieved through the reaction of β-naphthols with α-enolic dithioesters in an open flask. The reaction proceeds via the in situ generation of naphthalene-1,2-diones, followed by an oxidative heteroannulation. acs.orgnih.gov The resulting naphtho[2,1-b]thiophene-4,5-diones can then be transformed into pentacyclic benzo[a]thieno[3,2-c]phenazines. This subsequent step involves a cross-dehydrative coupling with an ortho-phenylenediamine, often catalyzed by an organocatalyst like L-proline, under solvent-free conditions to yield the final phenazine analogue in good yields. acs.org

ReactantsCatalyst/MediatorIntermediateSubsequent ReactionFinal ProductReference
β-Naphthol, α-Enolic dithioesterCopper, TEMPONaphtho[2,1-b]thiophene-4,5-dioneCoupling with ortho-phenylenediamine (L-proline cat.)Benzo[a]thieno[3,2-c]phenazine acs.orgnih.gov

Catalytic Systems in this compound Synthesis

A variety of catalytic systems, including inorganic catalysts and nanoparticle-based catalysts, have been developed to improve the efficiency, selectivity, and environmental footprint of phenazine synthesis.

Simple inorganic compounds have been shown to be effective catalysts for the synthesis of phenazine and related heterocycles. For instance, lead dichloride (PbCl₂) has been used to catalyze the condensation reaction between o-phenylenediamines and 1,2-dicarbonyl compounds or aryl glyoxals in ethanol (B145695) at room temperature, affording phenazine and quinoxaline (B1680401) derivatives in excellent yields with short reaction times and simple work-up procedures. researchgate.net

Silica sulfuric acid (SiO₂–SO₃H) is another effective and reusable solid acid catalyst. researchgate.net It has been employed in the one-pot, two-step, four-component microwave-assisted synthesis of benzo[a]chromeno[2,3-c]phenazine derivatives. researchgate.netresearchgate.net This reaction involves the condensation of 2-hydroxynaphthalene-1,4-dione, o-phenylenediamine, various aldehydes, and cyclic 1,3-dicarbonyl compounds. researchgate.net The use of silica sulfuric acid offers several advantages, including high yields, very short reaction times, operational simplicity, and the avoidance of hazardous solvents and catalysts. researchgate.net

CatalystReaction TypeReactantsProduct ClassReference
Lead DichlorideCondensationo-Phenylenediamines, 1,2-Dicarbonyl compoundsPhenazines, Quinoxalines researchgate.net
Silica Sulfuric AcidFour-component condensation2-Hydroxynaphthalene-1,4-dione, o-Phenylenediamine, Aldehydes, 1,3-DicarbonylsBenzo[a]chromeno[2,3-c]phenazines researchgate.netresearchgate.net

Nanoparticle catalysis represents a modern frontier in chemical synthesis, offering high catalytic activity and the potential for catalyst recovery and reuse. nih.gov

Ionic liquid-tethered colloidal silica nanoparticles have been developed as a reusable and efficient catalyst for phenazine synthesis. Specifically, bis(1-(3-trimethoxysilylpropyl)-3-methyl-imidazolium) nickel tetrachloride tethered to colloidal nano-silica has been used for the preparation of benzopyranophenazines. nanochemres.orgnanochemres.org This is achieved through a reaction of hydroxynaphthoquinone, o-phenylenediamine, benzaldehydes, and malononitrile (B47326) in ethanol under ultrasonic irradiation. nanochemres.orgnanochemres.org The nanocatalyst, which is stable up to 240 °C, can be easily separated by centrifugation and reused. nanochemres.org

Another example is the use of telmisartan-copper nanoparticles (Tel-Cu-NPs) as a catalyst for the one-pot synthesis of Naphtho[2,3-g]phthalazine derivatives, which are analogues of this compound. mdpi.comresearchgate.net This synthesis is carried out via grindstone chemistry, a mechanochemical approach, by reacting 1,4-dihydroxyanthraquinone with an aldehyde and hydrazine (B178648) hydrate (B1144303) in the presence of the Tel-Cu-NPs catalyst in ethanol at room temperature, achieving high yields. mdpi.comresearchgate.net The catalyst can be recovered by filtration after the reaction. mdpi.com

NanocatalystSynthetic MethodReactantsProduct ClassReference
Ionic liquid-tethered colloidal silica nanoparticlesUltrasonic irradiationHydroxynaphthoquinone, o-Phenylenediamine, Benzaldehydes, MalononitrileBenzopyranophenazines nanochemres.orgnanochemres.org
Telmisartan-copper nanoparticles (Tel-Cu-NPs)Grindstone chemistry1,4-Dihydroxyanthraquinone, Aldehyde, Hydrazine hydrateNaphtho[2,3-g]phthalazine derivatives mdpi.comresearchgate.net

Organocatalysis (e.g., DABCO, L-proline, 2-aminopyridine (B139424), caffeine)

Organocatalysis has emerged as a powerful and sustainable strategy in organic synthesis, offering an alternative to metal-based catalysts. This approach utilizes small organic molecules to accelerate chemical reactions, often providing high yields and selectivities under mild conditions. The synthesis of this compound and its structurally diverse analogues has significantly benefited from the application of various organocatalysts, including 1,4-diazabicyclo[2.2.2]octane (DABCO), L-proline, 2-aminopyridine, and caffeine (B1668208). These catalysts facilitate efficient construction of the complex phenazine core through multicomponent reactions, which are atom-economical and environmentally benign.

DABCO (1,4-diazabicyclo[2.2.2]octane)

DABCO is a highly efficient and reusable base catalyst for the synthesis of various this compound analogues. It is particularly effective in promoting one-pot, multi-component domino reactions. For instance, DABCO has been successfully employed in the three-component condensation of 2-hydroxynaphthalene-1,4-dione, benzene-1,2-diamines, and acetylenic esters in water. rsc.org This method yields novel 3-oxo-3H-benzo[a]pyrano[2,3-c]phenazine-1-carboxylate and 3-(5-hydroxybenzo[a]phenazin-6-yl)acrylate derivatives. rsc.org The reaction proceeds smoothly in an aqueous medium, highlighting its green chemistry credentials. rsc.org

The plausible mechanism suggests that DABCO, acting as a nucleophile, initially reacts with the acetylenic ester. This is followed by a series of condensation and cyclization steps involving the other reactants to form the final phenazine derivatives. rsc.org In another application, DABCO catalyzes the four-component domino condensation to produce benzo[a]chromeno[2,3-c]phenazine derivatives under microwave irradiation in an ethanol-water mixture. thieme-connect.de This approach is noted for its operational simplicity, short reaction times, and high yields. thieme-connect.de The catalyst's reusability without significant loss of activity further enhances its practical utility. rsc.orgthieme-connect.de

Detailed studies have optimized the reaction conditions for DABCO-catalyzed synthesis. For the synthesis of methyl 3-oxo-3H-benzo[a]pyrano[2,3-c]phenazine-1-carboxylate, a catalyst loading of 20 mol% in water at 50 °C was found to be optimal, affording a 94% yield within 2 hours. rsc.org

Table 1: Optimization of DABCO-Catalyzed Synthesis of Methyl 3-oxo-3H-benzo[a]pyrano[2,3-c]phenazine-1-carboxylate

Entry Catalyst (mol%) Solvent Temperature (°C) Time (h) Yield (%)
1 DABCO (10) H₂O rt 10 45
2 DABCO (15) H₂O rt 8 60
3 DABCO (20) H₂O rt 6 70
4 DABCO (20) EtOH 50 4 75
5 DABCO (20) CH₃CN 50 5 60
6 DABCO (20) THF 50 5 55
7 DABCO (20) H₂O 40 3 85
8 DABCO (20) H₂O 50 2 94
9 DABCO (20) H₂O 60 2 94

Data sourced from a study on three-component domino synthesis. rsc.org

L-proline

L-proline, a naturally occurring amino acid, serves as an efficient and environmentally friendly organocatalyst in various organic transformations, including the synthesis of this compound analogues. scispace.com Its use aligns with the principles of green chemistry due to its non-toxic and biodegradable nature. researchgate.net

One notable application involves the cross-dehydrative coupling of naphtho[2,1-b]thiophene-4,5-diones with ortho-phenylenediamine to produce pentacyclic benzo[a]thieno[3,2-c]phenazines. nih.gov This L-proline-catalyzed reaction proceeds in good yields under solvent-free conditions, demonstrating high efficiency and atom economy. nih.gov Furthermore, L-proline has been utilized in microwave-assisted domino cyclization reactions in aqueous media for the rapid and green synthesis of benzo[a]phenazine annulated heterocycles. nih.gov The use of L-proline has also been reported in the synthesis of 2-amino-5,10-dioxo-4-aryl-5,10-dihydro-4H-benzo[g]chromenes, which are synthesized from 2-hydroxy-1,4-naphthoquinone, aromatic aldehydes, and malononitrile in refluxing ethanol. thieme-connect.de This approach is valued for its mild conditions and simple work-up procedures. thieme-connect.de

2-aminopyridine

2-aminopyridine has been identified as a reusable and effective organocatalyst for the synthesis of heterocyclic compounds derived from 2-hydroxy-1,4-naphthoquinone, a key precursor for many phenazine analogues. thieme-connect.de Specifically, it catalyzes the one-pot, three-component reaction of 2-hydroxy-1,4-naphthoquinone, various aromatic aldehydes, and malononitrile to yield 2-amino-4H-benzo[g]chromene derivatives. thieme-connect.de

The reaction is typically performed in refluxing ethanol with a catalytic amount (10 mol%) of 2-aminopyridine. thieme-connect.de Research has shown that the electronic nature of the substituents on the aromatic aldehyde can influence the reaction efficiency, with electron-withdrawing groups generally leading to higher yields. thieme-connect.de The proposed mechanism involves the initial condensation of the aromatic aldehyde with 2-aminopyridine to form an iminium ion, which then participates in subsequent reaction steps. rsc.org This methodology offers a straightforward and efficient route to these valuable heterocyclic structures. thieme-connect.de

Table 2: 2-Aminopyridine-Catalyzed Synthesis of 2-Amino-4H-benzo[g]chromene Derivatives

Reactant 1 Reactant 2 Reactant 3 Catalyst Solvent Conditions Product Class
2-Hydroxy-1,4-naphthoquinone Aromatic Aldehyde Malononitrile 2-Aminopyridine (10 mol%) Ethanol Reflux 2-Amino-4H-benzo[g]chromene

Data sourced from a review on the synthesis of lawsone derivatives. thieme-connect.de

Caffeine

Caffeine, a natural and abundant alkaloid, has been explored as a green, non-toxic, and reusable homogeneous catalyst for the synthesis of this compound analogues. Its application in multicomponent reactions provides an eco-friendly and cost-effective synthetic route.

Caffeine has been effectively used to catalyze the one-pot, four-component synthesis of functionalized benzo[a]pyrano[2,3-c]phenazine derivatives. The reaction involves 2-hydroxy-1,4-naphthoquinone, an o-phenylenediamine, an aromatic aldehyde, and malononitrile. The process can be carried out under both conventional heating and microwave irradiation, with the latter often providing higher yields in shorter reaction times. In a similar vein, caffeine catalyzes the synthesis of novel benzo[a] rsc.orgthieme-connect.deoxazino[6,5-c]phenazine derivatives via a sequential, one-pot, four-component condensation. This reaction proceeds in a basic ionic liquid, which acts as both the reaction medium and a co-catalyst. The mechanism is believed to involve caffeine facilitating the formation of key intermediates, such as olefins, through its catalytic action.

Table 3: Caffeine-Catalyzed Synthesis of Benzo[a]pyrano[2,3-c]phenazine Derivatives | Starting Materials | Catalyst | Conditions | Product | Yield (%) | |---|---|---|---|---|---| | 2-Hydroxy-1,4-naphthoquinone, o-phenylenediamine, Benzaldehyde, Malononitrile | Caffeine | Reflux, Ethanol, 6h | 3-amino-2-cyano-1-phenyl-1H-benzo[a]pyrano[2,3-c]phenazine | 45 (uncatalyzed), 67.2 (catalyzed) | | 2-Hydroxy-1,4-naphthoquinone, o-phenylenediamine, 2-Hydroxybenzaldehyde, Malononitrile | Caffeine | - | 3-amino-2-cyano-1-(2-hydroxyl-phenyl)-1H-benzo[a]pyrano[2,3-c]phenazine | - | Data sourced from studies on caffeine-catalyzed synthesis of phenazine derivatives.

Chemical Reactivity and Transformation Mechanisms of Naphtho 2,3 a Phenazine Systems

Electrophilic Aromatic Substitution Reactions

The phenazine (B1670421) nucleus, as a 9,10-diazaanthracene, possesses a fully conjugated bond system. thieme-connect.de The two nitrogen atoms are electron-withdrawing, which generally deactivates the fused benzene (B151609) rings towards electrophilic substitution reactions compared to their carbocyclic analogs. thieme-connect.de Consequently, functionalized derivatives of Naphtho[2,3-a]phenazine are more commonly synthesized from appropriately substituted precursors rather than by direct substitution on the parent heterocycle. thieme-connect.de

However, electrophilic substitution can be a viable strategy in the synthesis of precursors to phenazine systems. For instance, the phenyl group of 2-anilino-3-chloro-1,4-naphthoquinones can be nitrated via direct electrophilic aromatic substitution. nih.gov These nitrated intermediates can then undergo cyclization to form nitro-substituted benzophenazine derivatives. nih.gov The reactivity towards electrophiles is enhanced in phenazine N-oxides, particularly at the C1 and C2 positions. thieme-connect.de

Reduction Reactions and Dihydro Derivatives Formation

This compound and its derivatives can undergo reduction to form their corresponding dihydro derivatives. smolecule.com These reactions typically involve the reduction of the pyrazine (B50134) portion of the phenazine core. The reduction of azaacenes, such as benzo acs.orgdntb.gov.uacyclobuta[1,2-b]phenazine, to their radical anions and dianions has been achieved using reducing agents like potassium naphthalenide in the presence of 18-crown-6. nih.gov This process transforms the 4n Hückel system of the neutral molecule into a 4n+2 π-electron system in the dianion, which paradoxically leads to increased antiaromaticity according to theoretical calculations. nih.gov

The resulting N,N-diaryldihydrophenazines are non-planar, often adopting a saddle-shaped or roof-type conformation. researchgate.net These dihydro derivatives are of significant interest as redox mediators and emissive materials. researchgate.net The synthesis of dinaphtho[2,3-b:2′,3′-i]dihydrophenazine (DNP) derivatives has been accomplished via Buchwald-Hartwig cross-coupling reactions, demonstrating a direct route to these reduced structures. researchgate.net

Table 1: Reduction of Azaacenes to Radical Anions and Dianions

Starting CompoundReducing AgentProductReference
Benzo acs.orgdntb.gov.uacyclobuta[1,2-b]phenazine derivativePotassium naphthalenide / 18-crown-6Radical anion and dianion nih.gov
Benzo acs.orgdntb.gov.uacyclobuta[1,2-b]naphtho[2,3-i]phenazine derivativePotassium naphthalenide / 18-crown-6Radical anion and dianion nih.gov

Oxidation Reactions and Quinone Derivatives Formation

Oxidation of this compound systems can lead to the formation of quinone derivatives. smolecule.com This transformation is a key reaction, as the resulting quinones are valuable intermediates in organic synthesis. smolecule.com The synthesis of these quinone derivatives often starts from substituted naphthoquinones. For example, 2,3-disubstituted naphtho[2,1-b]thiophene-4,5-diones can be synthesized through a copper-catalyzed, TEMPO-mediated cross-dehydrogenative thienannulation. acs.orgacs.org These diones can be further transformed into pentacyclic benzo[a]thieno[3,2-c]phenazines via a cross-dehydrative coupling with ortho-phenylenediamine. acs.orgacs.org

Similarly, complex quinone-fused ligands like naphtho[2,3-a]dipyrido[3,2-h:2′,3′-f]phenazine-5,18-dione (qdppz) can be synthesized and incorporated into metal complexes. acs.org The oxidation of dialkyl-substituted 2-aminoanthraquinone (B85984) with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can also yield tetraalkyldinaphtho[2,3-a:2′,3′-h]phenazine derivatives. mdpi.com

Table 2: Synthesis of Phenazine-Quinone Derivatives

Precursor(s)Reagents/ConditionsProductReference(s)
2,3-Diaminonaphthalene-1,4-dione, Phenanthrene-9,10-dioneAcetic AcidTribenzo[a,c,i]phenazine-10,15-dione nih.gov
2,3-Diaminonaphthalene-1,4-dione, 1,10-Phenanthroline-5,6-dioneAcetic Acid or Ethanol (B145695)Benzo[i]dipyrido[3,2-a:2′,3′-c]phenazine-10,15-dione nih.govtandfonline.com
2,3-Dichloro-1,4-napthoquinone, 1,2,4,5-tetraaminobenzenePyridineBenzo[g] smolecule.comacs.orgwiley.comthiadiazolo[3,4-i]quinoxalino[2,3-a]phenazine-8,17-dione (TABQ) researchgate.net

Cyclization and Heteroannulation Pathways

Cyclization and heteroannulation reactions are fundamental to both the synthesis of the this compound core and its elaboration into more complex polycyclic systems. A common synthetic route involves the condensation of an ortho-diamine with an ortho-quinone. wikipedia.orgchemeurope.com

A facile synthesis of naphthophenazines has been developed using an ICl-promoted 6-endo-dig cyclization of 3-alkynyl-2-arylquinoxalines. dntb.gov.uaresearchgate.net Another key strategy is the intramolecular cyclization of substituted naphthoquinone derivatives. For instance, 2-arylamino-3-azido-1,4-naphthoquinones, formed from the reaction of 2-arylamino-3-chloro-1,4-naphthoquinones with sodium azide, undergo thermal decomposition and intramolecular oxidative ring closure to yield benzo[b]phenazine-6,11-diones. nih.govscispace.comsemanticscholar.org Similarly, the reaction of 2-(alkylthio)-3-chloro-1,4-naphthoquinones with o-phenylenediamine (B120857) in the presence of a base affords 6-(alkylthio)benzo[a]phenazine-5-ones. bas.bg

Functionalization and Derivatization Strategies

Functionalization of the this compound skeleton is crucial for tuning its electronic and biological properties. This can be achieved through various synthetic strategies, including the introduction of alkynyl groups and additional heterocyclic rings.

Alkynylated phenazine derivatives are of interest for their potential applications in materials science. The synthesis of alkynylated benzo[a]naphtho[2,3-i]phenazine derivatives has been reported. acs.orguni-heidelberg.deindexcopernicus.com The synthetic approach often involves building the functionalized system from precursors. For example, 3-alkynyl-2-arylquinoxalines can be prepared from 2,3-dichloroquinoxaline (B139996) through sequential Sonogashira and Suzuki–Miyaura cross-coupling reactions. dntb.gov.ua These alkynylated quinoxalines can then be cyclized to form the target naphthophenazine structure. dntb.gov.ua This multi-step approach allows for the precise placement of alkynyl substituents on the final heterocyclic framework.

The this compound core can be further elaborated by annulating or attaching other nitrogen-containing heterocycles. tezu.ernet.inopenmedicinalchemistryjournal.com This creates extended π-systems with modified properties. For example, 1,2,3-triazole rings can be introduced onto the phenazine scaffold. The synthesis of 1-(4-aryl-1H-1,2,3-triazol-1-yl)-benzo[a]furo[2,3-c]phenazine derivatives has been achieved by reacting azido-functionalized precursors with terminal alkynes via a Huisgen 1,3-dipolar cycloaddition (click chemistry). thieme-connect.descielo.br

Another method involves the construction of quinoxaline-fused phenazines. A series of quinoxalinophenazine derivatives were synthesized by reacting 2,3-dibromonaphthalene-1,4-dione with various aryl-1,2-diamines in DMF. researchgate.net These reactions demonstrate the utility of this compound precursors in building complex, nitrogen-rich polycyclic aromatic compounds. researchgate.net

Spectroscopic Characterization and Advanced Analytical Techniques

Vibrational Spectroscopy (IR)

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups and vibrational modes within a molecule. For Naphtho[2,3-a]phenazine, the IR spectrum is characterized by absorption bands corresponding to the vibrations of its aromatic framework.

Detailed experimental IR spectra for the unsubstituted this compound are not extensively published; however, the expected characteristic absorptions can be predicted based on its structure and data from related phenazine (B1670421) compounds. Key vibrational modes include:

Aromatic C-H Stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹.

Aromatic C=C Stretching: Multiple sharp bands are expected in the 1620-1450 cm⁻¹ region, which are characteristic of the carbon-carbon bond stretching within the fused aromatic rings.

C=N Stretching: The stretching vibration of the carbon-nitrogen double bonds in the central phenazine ring is expected to produce a band in the 1650-1550 cm⁻¹ region.

C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds are anticipated in the 900-675 cm⁻¹ range, and their specific frequencies can provide information about the substitution pattern on the aromatic rings.

In studies of various this compound derivatives, IR spectroscopy is routinely used to confirm the presence of the core structure and the successful addition of functional groups rsc.org.

Mass Spectrometry (MS/MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns, especially with tandem mass spectrometry (MS/MS).

For this compound (C₂₀H₁₂N₂), the molecular ion peak (M⁺˙) is expected to be the most abundant peak (base peak) in the electron ionization (EI) mass spectrum, owing to the high stability of the aromatic system.

Molecular Weight: The monoisotopic mass is 280.1000 Da nih.govchemspider.com.

Fragmentation Pattern: The fragmentation of such a stable polycyclic aromatic heterocycle is generally limited. The molecular ion is very stable chemguide.co.uk. Common fragmentation pathways involve the loss of small, stable neutral molecules. While specific MS/MS studies on the parent compound are scarce, general principles suggest that fragmentation could proceed via the loss of HCN (27 Da) or N₂ (28 Da), although the latter is less common for phenazines compared to other nitrogen-containing heterocycles libretexts.orglibretexts.org. High-resolution mass spectrometry (HRMS) is often employed to confirm the elemental composition of derivatives rsc.orgrsc.org.

Interactive Data Table: Key GC-MS Data for Dibenzo[a,c]phenazine (B1222753)

Parameter Value Significance
Molecular Formula C₂₀H₁₂N₂ Confirmed by HRMS.
Monoisotopic Mass 280.1000 Da Precise mass of the most abundant isotope combination.
m/z of Molecular Ion 280 Represents the intact ionized molecule; typically the base peak.
Key Fragment Ions 279, 281 m/z 279 corresponds to [M-H]⁺; m/z 281 is the M+1 isotope peak.

Source: PubChem CID 9166 nih.gov

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, corresponding to the promotion of electrons to higher energy orbitals. The extended conjugation of this compound results in characteristic absorption bands.

The UV-Vis spectrum of the dibenzo[a,c]phenazine (DPPZ) core shows distinct, structured absorption bands characteristic of π→π* transitions carta-evidence.orgresearchgate.net. In a solvent like tetrahydrofuran (B95107) (THF), the parent DPPZ unit displays vibronic fine structure with absorption peaks at 371 nm and 391 nm frontiersin.org. The absorption profile is noted to be red-shifted compared to the smaller phenazine molecule, a direct consequence of the extended π-system from the fused naphthyl moiety researchgate.netshimadzu.com. Studies have also shown that the absorption bands are sensitive to solvent polarity, with polar solvents causing a bathochromic (red) shift, which is indicative of an excited state that is more polar than the ground state carta-evidence.orgresearchgate.net.

Interactive Data Table: UV-Vis Absorption Maxima for Dibenzo[a,c]phenazine

Solvent λ_max (nm) Transition Type
Tetrahydrofuran (THF) 371, 391 π→π*
Dichloromethane ~370, ~390 π→π*
Diethyl Ether ~368, ~388 π→π*

Source: Compiled from studies on the DPPZ core and its derivatives. frontiersin.orgresearchgate.netresearchgate.net

Fluorescence and Photoluminescence Spectroscopy

The rigid, planar, and extensively conjugated structure of this compound makes it and its derivatives highly luminescent, a property explored in applications such as organic light-emitting diodes (OLEDs) acs.org.

This compound-based molecules are known to be efficient emitters. In solution, their derivatives exhibit strong fluorescence, with emission wavelengths that can be tuned across the visible spectrum by attaching various electron-donating or electron-withdrawing groups chemrxiv.orgrsc.org. For instance, attaching donor groups like 9,9-dimethylacridine (DMAC) or 10H-phenoxazine (PXZ) to the dibenzo[a,c]phenazine acceptor core produces emitters that range from green to deep-red chemrxiv.orgrsc.org.

The emission is often characterized by a large Stokes shift (the difference between the absorption and emission maxima), which is beneficial for optical applications rsc.org. The fluorescence is based on intramolecular charge transfer (ICT) transitions, especially in donor-acceptor type derivatives researchgate.net. In the solid state, such as in a polymethylmethacrylate (PMMA) thin film, derivatives can retain high luminescence efficiency, making them suitable for device applications researchgate.net.

Research on materials for OLEDs has demonstrated that the dibenzo[a,c]phenazine core is an excellent foundation for highly efficient emitters.

A derivative bearing fluorene (B118485) side-arms exhibited a high fluorescence quantum yield of 0.62 when dispersed in a PMMA thin film researchgate.net.

In the context of thermally activated delayed fluorescence (TADF), emitters based on this core have achieved very high external quantum efficiencies (EQEs) in OLED devices, with values reported as high as 23.8% rsc.org.

These high efficiencies in derivatives underscore the inherent potential of the this compound chromophore as a highly efficient and stable light-emitting unit acs.orgrsc.org.

Aggregation-Induced Emission (AIE) Phenomena in Related Systems

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where the formation of molecular aggregates enhances light emission, contrasting with the more common aggregation-caused quenching (ACQ) where aggregation diminishes luminescence. researchgate.netnih.gov This effect is particularly valuable for developing luminescent materials for applications in optics, electronics, and bioscience. researchgate.net The underlying mechanism for AIE is often attributed to the restriction of intramolecular motions (RIM), such as intramolecular rotation (RIR) and vibration (RIV), in the aggregated state, which blocks non-radiative decay pathways and promotes emissive decay. acs.orgnih.gov

While studies focusing specifically on this compound are limited, the AIE phenomenon has been demonstrated in various related phenazine-based systems. For instance, novel fluorescent materials combining a tetraphenylethene (TPE) unit, a well-known AIE-active moiety, with a phenazine unit have been synthesized. nih.gov In one study, four new phenazine derivatives functionalized with TPE groups were shown to exhibit AIE behavior. researchgate.netnih.gov These compounds were weakly emissive in pure tetrahydrofuran (THF) solution but showed a significant increase in fluorescence intensity upon the addition of water, a poor solvent, which induced molecular aggregation. researchgate.netacs.org

The fluorescence quantum yields (ΦF) of these TPE-phenazine derivatives were observed to increase substantially in aggregate form (e.g., in a 90% water/THF mixture) compared to their dissolved state. acs.orgnih.gov This increase in emission intensity upon aggregation is a hallmark of AIE behavior. acs.org The absorption and emission processes in these systems are generally dominated by the phenazine-based azaacene core, while the bulky TPE units sterically hinder intermolecular π-stacking and promote the AIE effect. acs.orgnih.gov Scanning electron microscopy (SEM) revealed that these derivatives form roughly spherical aggregates in THF/water mixtures. researchgate.net The study of such AIE-active phenazine derivatives provides a framework for understanding and designing new luminescent materials with desirable solid-state emission properties. nih.gov

Electrochemical Characterization Methods

Electrochemical techniques are powerful tools for investigating the redox properties of molecules like this compound. These methods can elucidate the mechanisms of electron transfer, determine redox potentials, and probe the stability of different oxidation states, which is crucial for applications in organic electronics and energy storage. researchgate.netdiva-portal.org

Cyclic Voltammetry and Redox Behavior

Cyclic voltammetry (CV) is a widely used electrochemical technique to study the reduction and oxidation processes of molecular species. diva-portal.org For phenazine and its derivatives, CV typically reveals quasi-reversible redox behavior involving multi-electron and multi-proton transfer steps, particularly in aqueous media. nih.govnih.govresearchgate.net The redox reaction of 1-hydroxyphenazine (B607933) in an aqueous solution, for example, is a reversible one-step 2e⁻/2H⁺ transfer process. nih.gov Similarly, 2,3-diaminophenazine undergoes a two-electron, two-proton reduction to form 2,3-diamino-5,10-dihydrophenazine. researchgate.net

The redox potentials of phenazines are highly dependent on their molecular structure, including the nature and position of substituents on the phenazine core. researchgate.net Electron-donating groups (EDGs) like hydroxyl groups tend to lower the redox potential, while electron-withdrawing groups (EWGs) shift the potential to more positive values. researchgate.netdtu.dk For example, the introduction of hydroxyl groups into the phenazine structure can reduce the redox potential by as much as 0.2 V. researchgate.net This tunability allows for the rational design of phenazine-based materials for specific applications, such as in aqueous organic batteries. researchgate.net

The electrochemical behavior can also be influenced by the solvent. Studies in aprotic organic solvents often allow for the observation of sequential one-electron transfer steps, corresponding to the formation of radical anions and dianions. researchgate.net The stability and reversibility of these redox processes are key indicators of the material's suitability for electronic applications. dtu.dk

Table 1. Redox Potentials of Selected Phenazine Derivatives.
CompoundConditionsRedox Potential (E°' or E₁/₂) vs. ReferenceNotes
PhenazineAqueous, pH 7-0.11 V vs. SHE2e⁻/2H⁺ process
1-Hydroxyphenazine (1-OHPZ)Aqueous, pH 7-0.04 V vs. SHEReversible 2e⁻/2H⁺ transfer nih.gov
Pyocyanin (PYO)Aqueous, pH 7-0.03 V vs. SHEHigher reduction potential than other phenazines nih.gov
2,3-Diaminophenazine (DAP)Aqueous, pH 2.0 B-R buffer+0.125 V vs. SCEQuasi-reversible 2e⁻/2H⁺ process researchgate.net
1,2-Dihydroxyphenazine (DHP)Aqueous battery electrolyte~ -0.6 V vs. Ag/AgClPotential lowered by hydroxyl groups researchgate.net

Spectroelectrochemical Analysis

Spectroelectrochemistry combines spectroscopic and electrochemical measurements to provide simultaneous information about the changes in the absorption spectrum of a molecule as its oxidation state is varied electrochemically. This technique is particularly useful for identifying redox intermediates and final products. nih.gov

For phenazine derivatives, this method allows for the direct correlation of specific absorption bands with the oxidized, neutral, and reduced forms of the molecule. nih.gov A spectroelectrochemical study of 1-hydroxyphenazine (1-OHPZ) demonstrated a sensitive change in its absorption spectrum in response to its redox state during electrochemical reduction. nih.gov Similarly, UV-vis thin-layer spectroelectrochemistry was used to determine the formal potential of 2,3-diaminophenazine and confirm that its electrochemical reduction is a two-electron process without subsequent chemical reactions. researchgate.net The electrochemical oxidation of N-substituted phenoxazines, a related class of compounds, produces radical cations that show distinct absorbance bands, allowing for their characterization. researchgate.net This analytical method provides valuable insights into the electronic structure of different redox species and the kinetics of their interconversion. nih.gov

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information on molecular geometry, conformation, and intermolecular interactions, such as π-stacking and hydrogen bonding, which govern the material's solid-state properties. researchgate.netnih.gov

In the solid state, Dinaphtho[2,3-a,2′,3′-h]phenazine molecules arrange in a column-by-column stacking mode. researchgate.net When viewed along the c-axis, the columns exhibit a herringbone packing arrangement. researchgate.net Along the a-axis, the molecules form face-to-face slipped π-stacks with a short interplanar distance of 3.495 Å between neighboring molecules, indicating significant π-π interactions. researchgate.net Such packing motifs are common in polycyclic aromatic hydrocarbons and are critical for charge transport in organic semiconductor applications. The crystal structures of other phenazine derivatives also show that packing can be influenced by substituents, leading to either herringbone or brick wall motifs. nih.gov

Table 2. Crystallographic Data for Dinaphtho[2,3-a,2′,3′-h]phenazine. researchgate.net
ParameterValue
Chemical FormulaC₂₈H₁₆N₂
Formula Weight380.43
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)4.515 (3)
b (Å)10.325 (6)
c (Å)19.28 (1)
β (°)95.127 (7)
Volume (ų)895.2 (9)
Z2
Calculated Density (Mg m⁻³)1.411

Computational Chemistry and Theoretical Investigations of Naphtho 2,3 a Phenazine

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has become a primary computational method for studying the electronic structure of phenazines and their derivatives. mdpi.com This approach is favored for its balance of computational cost and accuracy in describing molecular properties. researchgate.net DFT calculations are used to determine optimized molecular geometries, electronic ground states, and the distribution of electron density within the molecule. mdpi.comresearchgate.net For polycyclic aromatic systems like Naphtho[2,3-a]phenazine, DFT methods, such as B3LYP, are effective in modeling the extensive π-conjugated framework that governs their electronic behavior. nih.gov These calculations confirm the planarity of the fused ring system, a key feature influencing intermolecular interactions like π-stacking. researchgate.net By applying high-throughput DFT calculations to libraries of phenazine (B1670421) derivatives, researchers can systematically investigate how different functional groups affect their electronic properties, such as redox potentials, which is vital for applications in energy storage like redox-flow batteries. digitellinc.comrsc.org

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and chemical reactivity. researchgate.netmdpi.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical stability, electronic transitions, and conductivity. researchgate.netmdpi.com A smaller gap generally implies higher chemical reactivity and lower kinetic stability. mdpi.com

In this compound and related polycyclic aromatic systems, both the HOMO and LUMO are typically π-orbitals delocalized across the aromatic framework. Theoretical studies on analogous Z-shaped and U-shaped dinaphthophenazines show that the HOMO levels are around -5.44 to -5.66 eV, while the LUMO levels range from -3.15 to -3.97 eV, depending on the specific structure. nih.gov The HOMO-LUMO energy gaps for these larger systems are in the range of 1.67 to 2.29 eV. nih.gov This analysis is crucial for designing organic semiconductors, where tuning the HOMO-LUMO gap can control the material's charge transport properties. nih.gov

Table 1: Calculated and Experimental Frontier Orbital Energies of Dinaphthophenazine Analogs
CompoundMethodEHOMO (eV)ELUMO (eV)Electrochemical Gap (eV)
Z-shaped Dinaphthophenazine (1-Z)CV-5.44-3.212.23
U-shaped Dinaphthophenazine (1-U)CV-5.44-3.152.29
Z-shaped Dinaphthophenazine-quinone (2-Z)CV-5.66-3.971.69
U-shaped Dinaphthophenazine-quinone (2-U)CV-5.58-3.911.67

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for predicting the electronic absorption spectra of molecules. rsc.orgnih.gov This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. nih.gov The calculations also yield oscillator strengths, which relate to the intensity of the absorption bands. nih.gov For phenazine-based dyes and related aromatic systems, TD-DFT can accurately predict the wavelengths of maximum absorption (λmax) associated with π→π* transitions. futaba-zaidan.org

Studies on related dinaphthophenazines show absorption maxima in the visible region, with broad bands observed between 450 and 600 nm, indicative of intramolecular charge transfer processes. nih.gov The optical HOMO-LUMO gaps, determined from the onset of the lowest-energy absorption, are found to be around 2.1 to 2.4 eV for these systems. nih.gov These theoretical predictions are invaluable for interpreting experimental UV-Vis spectra and for designing new chromophores with specific optical properties for applications in dyes, sensors, and organic electronics. futaba-zaidan.orgsemanticscholar.org

Table 2: Photophysical Properties of Dinaphthophenazine Analogs
Compoundλabs (nm)Optical Gap (eV)
Z-shaped Dinaphthophenazine (1-Z)388, 410, 4342.41
U-shaped Dinaphthophenazine (1-U)386, 408, 4322.38
Z-shaped Dinaphthophenazine-quinone (2-Z)400, 422, 4462.12
U-shaped Dinaphthophenazine-quinone (2-U)398, 420, 4442.09

Molecular Dynamics and Conformational Studies

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into their dynamics, conformational changes, and intermolecular interactions. For a rigid, planar molecule like this compound, conformational studies of the isolated molecule are less relevant. However, MD simulations are highly applicable to understanding its behavior in extended systems, such as aggregates, thin films, or when incorporated into polymers. rsc.org

MD simulations can model the self-assembly and π-stacking of this compound units, which are crucial for charge transport in organic electronic materials. Furthermore, when this phenazine core is integrated into larger, more flexible structures, such as conjugated microporous polymers, MD simulations can elucidate the dynamics of the polymer framework and its interaction with guest molecules. rsc.org For example, simulations can reveal how the reversible redox dynamics between phenazine and dihydrophenazine moieties within a polymer network facilitate charge transfer and enhance photocatalytic activity. rsc.org In the context of biological systems, MD simulations can show the stability of a ligand-protein complex over time, providing a dynamic view of the interactions predicted by molecular docking. nih.gov

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). ajchem-b.com This method is fundamental in drug discovery for identifying potential therapeutic agents and elucidating their mechanism of action at the molecular level. ajchem-b.comnih.gov The this compound scaffold, like other phenazine and phthalazine derivatives, is of significant interest for its potential biological activities. nih.govekb.eg

Docking simulations can predict how this compound and its derivatives might bind to the active site of a target enzyme. The simulation calculates a docking score, which estimates the binding affinity (e.g., in kcal/mol), and reveals the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the complex. nih.govmdpi.com For instance, docking studies of related phthalazine derivatives against targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) have identified key interactions within the receptor's hydrophobic grooves, guiding the design of more potent inhibitors. nih.gov Similarly, simulations involving other heterocyclic compounds have shown strong binding to microbial enzymes or cancer-related proteins like carbonic anhydrases, highlighting the therapeutic potential of these scaffolds. ekb.egmdpi.com

Table 3: Example of Molecular Docking Results for a Phthalazine Derivative with VEGFR-2
CompoundTarget Protein (PDB ID)Binding Affinity (kcal/mol)Interacting Amino Acid ResiduesType of Interaction
Phthalazine Derivative (2g)VEGFR-2-10.5Asp1046Hydrogen Bond
Cys1045, Ile888Hydrophobic Interaction
His1026π-π Stacking
Sorafenib (Reference)VEGFR-2-10.2Glu885, Cys919Hydrogen Bond
Leu840, Val848Hydrophobic Interaction
Phe1047π-π Stacking

Electronic and Photophysical Properties of Naphtho 2,3 a Phenazine Systems

Planar Structure and Extended π-Conjugation Effects

Naphtho[2,3-a]phenazine belongs to the broader family of N-heterocyclic polycyclic aromatic hydrocarbons. Its molecular architecture is characterized by a large, fused ring system that is fundamentally planar. This planarity is a critical determinant of its electronic properties. A related larger system, dinaphtho[2,3-a,2′,3′-h]phenazine, has been confirmed to be essentially planar, with the heptacyclic ring system showing minimal deviation from a mean plane. researchgate.netresearchgate.net This structural rigidity and flatness in this compound and its derivatives facilitate extensive π-conjugation across the molecule.

The extended π-system arises from the continuous overlap of p-orbitals on the constituent carbon and nitrogen atoms. This delocalization of π-electrons across the fused aromatic rings significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The consequence of this reduced HOMO-LUMO gap is the ability of these molecules to absorb light at longer wavelengths, often extending into the visible region of the electromagnetic spectrum.

Furthermore, the extended π-conjugation is crucial for charge transport. The delocalized electron cloud allows for the efficient movement of charge carriers (electrons and holes) along the molecular plane. This property is fundamental to their potential use in organic electronic devices. In the solid state, the planar structure promotes intermolecular interactions, such as π-π stacking. In dinaphtho[2,3-a,2′,3′-h]phenazine, for instance, molecules arrange in a columnar stacking fashion with face-to-face slipped π-stacks. researchgate.netresearchgate.net These intermolecular pathways are vital for bulk charge transport in organic semiconductor applications. The introduction of various functional groups can modify the planarity and the extent of conjugation, thereby tuning the electronic and photophysical properties of the system. nih.govacs.org

Charge Transfer Phenomena

Charge transfer processes are fundamental to the photophysical and electronic behavior of this compound systems. These phenomena involve the light-induced redistribution of electron density, either within a single molecule or between a molecule and a metal center.

Intramolecular Charge Transfer (ICT)

In this compound systems substituted with electron-donating (D) and electron-accepting (A) groups, photoexcitation can lead to Intramolecular Charge Transfer (ICT). Upon absorption of light, an electron is promoted from a molecular orbital primarily located on the donor moiety to one centered on the acceptor moiety, creating a charge-separated excited state (D⁺-π-A⁻). rsc.org

The efficiency and characteristics of ICT are highly dependent on the nature of the donor and acceptor groups, the connecting π-bridge, and the polarity of the surrounding medium. rsc.org In polar solvents, the charge-separated ICT state is stabilized, often leading to a redshift in the fluorescence emission spectrum (solvatochromism). rsc.org This behavior is characteristic of molecules with a significant change in dipole moment between the ground and excited states.

The dynamics of ICT can lead to different excited state deactivation pathways. For instance, in some donor-acceptor systems, a planar ICT (PICT) state is formed, which is typically highly fluorescent. In others, conformational changes in the excited state can lead to a twisted ICT (TICT) state, which is often non-emissive or weakly emissant due to the minimal overlap between donor and acceptor orbitals. nih.gov The study of phenothiazine derivatives, which are structurally related to phenazines, has shown that subtle structural modifications can switch the deactivation pathway between emissive PICT and non-emissive TICT states. nih.gov

Metal-to-Ligand Charge Transfer (MLCT)

When this compound or its derivatives act as ligands in coordination complexes with transition metals, a key electronic transition observed is Metal-to-Ligand Charge Transfer (MLCT). This process involves the photoexcitation of an electron from a metal-centered d-orbital to an unoccupied π* orbital of the phenazine-based ligand. libretexts.orgnih.gov

MLCT transitions are typically intense and are responsible for the strong colors of many transition metal complexes. libretexts.org The energy of the MLCT band is determined by the oxidation potential of the metal center and the reduction potential of the ligand. For an MLCT to occur, the metal should be in a relatively low oxidation state (electron-rich) and the ligand must possess low-lying empty π* orbitals, a characteristic feature of the electron-deficient pyrazine (B50134) ring within the phenazine (B1670421) core. libretexts.org

Upon MLCT excitation, a charge-separated state is formed where the metal is oxidized and the ligand is reduced ([M⁺-L⁻]*). The lifetime and decay pathways of this excited state are crucial for applications in photocatalysis and light-emitting devices. In many ruthenium(II) and iron(II) polypyridyl complexes, the initially formed singlet MLCT (¹MLCT) state rapidly undergoes intersystem crossing to a longer-lived triplet MLCT (³MLCT) state. nih.govnsf.gov The properties of this ³MLCT state, such as its lifetime and energy, are critical for subsequent photochemical reactions. nsf.gov

Photoinduced Electron Transfer Mechanisms

Photoinduced Electron Transfer (PET) is a broader category of reactions where an electronically excited molecule transfers an electron to or from another molecule, creating a radical ion pair. mdpi.com In this compound systems, the molecule can act as either a photosensitizer, an electron acceptor, or an electron donor, depending on the reaction partner.

When a this compound derivative is excited, it can accept an electron from a suitable donor molecule (reductive PET) or donate an electron to an acceptor molecule (oxidative PET). The feasibility of these processes is governed by the redox potentials of the donor and acceptor and the excitation energy of the photosensitizer.

Studies on the related dibenzo[a,c]phenazine (B1222753) (DBPZ) have shown that upon excitation, it can form a triplet charge-transfer complex with various amine donors. nih.gov This complex can then lead to the formation of radical ion pairs through electron transfer. nih.gov The efficiency of forming these charge-separated species and their subsequent fate (geminate recombination or separation into free ions) are influenced by factors such as solvent polarity and the presence of external magnetic fields. nih.gov The extended planar structure of these phenazine derivatives is thought to play a role in stabilizing the resulting charge-transfer complexes and radical ion pairs. nih.gov

Redox Properties and Potentials in Electroactive Materials

The phenazine core of this compound makes it inherently redox-active. Phenazine-based molecules can undergo reversible reduction and oxidation processes, making them highly suitable for applications as electroactive materials, particularly in energy storage systems like redox flow batteries (RFBs). digitellinc.commdpi.com The redox process in aprotic media typically involves two successive one-electron reduction steps to form the radical anion and then the dianion. In protic media, the reduction is often a coupled two-electron, two-proton process. digitellinc.com

The redox potential of the phenazine unit can be systematically tuned by chemical modification. Attaching electron-donating groups (EDGs) to the aromatic framework makes the molecule easier to oxidize and harder to reduce, resulting in more negative reduction potentials. Conversely, electron-withdrawing groups (EWGs) make the molecule easier to reduce, shifting the reduction potentials to more positive values. acs.orgrsc.org This tunability is a key advantage for designing materials with specific electrochemical properties. For example, to create high-voltage organic RFBs, anolytes with highly negative redox potentials and catholytes with highly positive redox potentials are required. rsc.orgnih.gov

Computational studies using Density Functional Theory (DFT) have been employed to screen large libraries of phenazine derivatives to predict their redox potentials and identify promising candidates for energy storage applications. digitellinc.comacs.orgnih.gov These studies have shown that the position of the functional group, as well as its electronic nature, significantly impacts the redox potential. digitellinc.comrsc.org

Below is a table summarizing the computationally predicted and experimentally measured redox potentials for several phenazine derivatives, illustrating the effect of different functional groups.

Phenazine DerivativeFunctional Group(s)Redox Potential (V vs. SHE)Medium/ConditionsReference
Parent Phenazine--0.78 (E1), -1.35 (E2)DME (Calculated) digitellinc.com
Tetra-AminoPhenazine (TAPZ)4 x -NH₂-1.43 (E1)DME (Calculated) digitellinc.comrsc.org
Octa-CyanoPhenazine (OCPZ)8 x -CN+1.49 (E1)DME (Calculated) digitellinc.comrsc.org
Phenazine-based material (M1)Quaternary Ammonium-0.851.0 M KOH (Experimental) mdpi.com
Phenazine-based material (M1)Quaternary Ammonium-0.671.0 M NaCl (Experimental) mdpi.com
Phenazine-based material (M1)Quaternary Ammonium-0.26 and +0.051.0 M H₂SO₄ (Experimental) mdpi.com

Excited State Dynamics and Photochemical Behavior

Upon absorption of a photon, this compound systems are promoted to an electronically excited state. The subsequent processes that deactivate this excited state, collectively known as excited state dynamics, determine the molecule's photochemical behavior and properties like fluorescence quantum yield and lifetime. These dynamics are often complex and occur on ultrafast timescales, from femtoseconds to nanoseconds. nih.gov

For polycyclic aromatic hydrocarbons, the excited state can decay through several pathways:

Radiative Decay: The molecule returns to the ground state by emitting a photon (fluorescence from a singlet state or phosphorescence from a triplet state).

Non-radiative Decay: The excitation energy is dissipated as heat through processes like internal conversion (between states of the same spin multiplicity) and intersystem crossing (between states of different spin multiplicity, e.g., from a singlet to a triplet state). chemrxiv.org

Photochemical Reaction: The excited molecule undergoes a chemical transformation.

In donor-acceptor substituted phenazine derivatives, the excited state dynamics are strongly influenced by the formation of charge transfer states. rsc.org The polarity of the solvent plays a crucial role; polar solvents can stabilize the ICT state, influencing its energy and lifetime, and potentially opening new deactivation channels. rsc.org For example, studies on a triphenylamine-based phenazine-imidazole molecule showed that in apolar solvents, the relaxed excited state has intersystem crossing character, while in polar solvents, it exhibits intramolecular charge transfer character due to solvation. rsc.org

The large, rigid structure of this compound can lead to a relatively high fluorescence quantum yield in the absence of specific quenching pathways. However, the presence of the nitrogen atoms in the phenazine core facilitates efficient intersystem crossing to the triplet state. This is a common feature in N-heterocyclic aromatic compounds. The resulting triplet state is often long-lived and can participate in various photochemical processes, such as energy transfer or electron transfer with other molecules. nih.gov The dynamics can also involve structural relaxation in the excited state, where the geometry of the molecule changes to accommodate the new electronic distribution, a process that can lead to planarization or other conformational changes. acs.org

Advanced Materials Applications of Naphtho 2,3 a Phenazine

Organic Electronics

The planar and aromatic nature of the Naphtho[2,3-a]phenazine core makes it an attractive building block for organic semiconductors. These materials are the active components in a range of organic electronic devices, where their ability to transport charge is paramount. Research has focused on modifying the core structure to fine-tune the electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), to meet the specific requirements of different devices.

Organic Light-Emitting Diodes (OLEDs)

While direct reports on this compound in OLEDs are limited, the broader class of phenazine (B1670421) and naphtho-aromatic derivatives has been investigated for use as emitting materials. For instance, derivatives of naphthoanthracene, a structurally related polycyclic aromatic hydrocarbon, have been synthesized and incorporated into OLEDs as emitters. In one study, a device utilizing a naphthoanthracene derivative an emitter demonstrated a luminous efficiency of 9.15 cd/A, a power efficiency of 6.36 lm/W, and an external quantum efficiency of 2.72% at a current density of 20 mA/cm². The emission from this device was in the green part of the spectrum, with Commission Internationale d'Éclairage (CIE) coordinates of (0.30, 0.62). Another study on different naphthoanthracene derivatives reported a device with a luminous efficiency of 6.51 cd/A and an external quantum efficiency of 2.48%. These findings suggest the potential of large, fused aromatic systems like this compound to serve as scaffolds for efficient light-emitting materials in OLEDs.

Organic Photovoltaic Cells (OPVs)

In the realm of organic solar cells, derivatives of phenazine have shown significant promise, particularly as electron acceptors. The performance of OPVs is heavily dependent on the properties of the donor and acceptor materials. Researchers have synthesized novel non-fullerene acceptors based on a phenazine core for use in transparent organic photovoltaics. By extending the conjugation and incorporating bromine atoms, they were able to create acceptors with ultra-narrow bandgaps. An opaque organic photovoltaic device based on one of these phenazine derivatives achieved a power conversion efficiency (PCE) of 13.7%. A transparent version of the device attained a PCE of 4.60% with an average visible transmittance of 70.2%.

Furthermore, a series of small-molecule acceptors with a benzo[b]phenazine core have been developed. Through halogenation (chlorination and bromination), researchers improved the molecular packing and charge transport of these materials. This led to OPVs with enhanced PCEs, with the non-halogenated, chlorinated, and brominated versions achieving efficiencies of 11.66%, 15.65%, and 16.64%, respectively. These results highlight the potential of phenazine-based structures, including those related to this compound, in creating highly efficient organic solar cells.

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors are fundamental components of organic integrated circuits. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used as the active layer. While direct application of this compound in OFETs is not widely reported, structurally similar naphthodithiophene (NDT) derivatives have been extensively studied.

Linear-shaped NDTs have been synthesized and used to fabricate thin-film FETs. Devices using diphenyl derivatives of a centrosymmetric NDT isomer demonstrated high hole mobilities, reaching up to 1.5 cm²/Vs. In another study, diphenyl derivatives of naphtho[1,2-b:5,6-b']dithiophene afforded vapor-processed FETs with a field-effect mobility as high as 0.7 cm²/Vs. Research on naphtho[2,3-b:6,7-b′]dichalcogenophenes also showed that thin films of these materials could act as the active layer in OFETs with mobilities higher than 0.1 cm²/Vs. These studies on related fused-ring systems underscore the potential of this compound as a core for high-performance organic semiconductors in OFETs.

Development of n-type and Hole Transport Materials

To create efficient organic electronic devices, both p-type (hole-transporting) and n-type (electron-transporting) materials are necessary. The electron-deficient nature of the phenazine core makes it a suitable candidate for developing n-type semiconductors. A phenazine-substituted poly(benzimidazobenzophenanthroline) ladder polymer, BBL-P, was synthesized and shown to have a field-effect electron mobility of 1.2 × 10⁻⁴ cm²/Vs, demonstrating its potential as an n-type material. Additionally, novel n-type triple-acceptor triads based on naphtho[2,3-b]thiophene diimide (NTI) have been designed. One such triad, NTI-BTT, exhibited a significantly improved electron mobility of 0.13 cm²/Vs.

Conversely, by attaching electron-donating groups, the phenazine scaffold can be adapted for use as a hole-transporting material (HTM). Novel HTMs based on a dithieno[3,2-a:2′,3′-c]phenazine (DTPh) core have been designed for use in perovskite solar cells. These materials, with a donor-acceptor-donor (D-A-D) structure, exhibit planar, rigid cores that enhance π–π stacking and improve hole mobility. Perovskite solar cells incorporating one of these HTMs (LK-2) achieved a power conversion efficiency of 19.40%. Another class of HTMs based on a naphtho[1,2-b:4,3-b′]dithiophene core also showed excellent performance in perovskite solar cells, with a PCE of 18.8%, surpassing the standard spiro-OMeTAD material.

Sensing Technologies

The ability of the this compound structure to interact with various analytes, coupled with its electrochemical and optical properties, makes it a promising platform for the development of chemical sensors. Modifications to the core structure can introduce specific recognition sites for target ions, leading to highly selective and sensitive detection methods.

Electrochemical Sensors for Ion Detection (e.g., Hg²⁺, Pb²⁺, Cu²⁺)

Electrochemical sensors offer a portable, cost-effective, and highly sensitive means of detecting toxic heavy metal ions in the environment. While research specifically employing this compound for this purpose is emerging, the broader phenazine family has been explored for ion sensing.

For the detection of mercury (Hg²⁺), a highly toxic pollutant, fluorescent sensors based on phenazine have been developed. One such sensor, using a phenazine group as the luminophore and a sulfhydryl group as the recognition moiety, exhibited a remarkable blue shift in its fluorescence upon binding with Hg²⁺, allowing for a low naked-eye detection limit of 10⁻⁵ M. Other electrochemical methods for mercury detection have achieved extremely low detection limits, with some aptamer-based sensors reaching the femtomolar (fM) range. An electrochemical aptasensor for simultaneous detection of Hg²⁺ and lead (Pb²⁺) reported detection limits of 0.11 pM for Hg²⁺.

Regarding lead (Pb²⁺) detection, various electrochemical sensors have been developed with impressive performance. An aptasensor based on a metal-organic-framework-derived hybrid carbon material demonstrated a linear detection range for Pb²⁺ from 0.1 to 10 μg L⁻¹ with a detection limit of 0.096 μg L⁻¹. Another ultrasensitive label-free electrochemical aptasensor reported a wide linear detection range of 0.05 pM to 5 nM for Pb²⁺, with a very low detection limit of 0.019 pM. A sensor based on a Katiragum–Arginine Schiff base showed a detection limit of 0.146 μM for Pb²⁺.

For copper (Cu²⁺) detection, a phenazine-embedded copper(II) complex has been synthesized and used as a fluorescent probe for other analytes, demonstrating the utility of phenazine structures in metal complexes for sensing applications. While this was not an electrochemical sensor for Cu²⁺ itself, other electrochemical methods have shown high sensitivity. A sensor based on the copper ion-assisted etching of gold-silver nanoparticles exhibited a wide linear range from 1 nM to 100 μM and a detection limit of 0.3 nM.

The research into related phenazine and fused aromatic systems strongly suggests that this compound-based materials, with appropriate functionalization, could be developed into highly effective electrochemical sensors for these and other toxic metal ions.

Fluorescent and Colorimetric Sensors

The inherent photophysical properties of the this compound scaffold make it a promising candidate for the development of fluorescent and colorimetric sensors. The core structure, a fusion of naphthalene (B1677914) and phenazine units, provides a platform for designing molecules that exhibit changes in their fluorescence or color upon interaction with specific analytes.

Derivatives of the closely related phenazine core have been successfully employed as dual-channel sensors. For instance, a phenazine-based sensor was designed for the selective detection of cyanide anions (CN⁻) in aqueous media. This sensor demonstrated a distinct color change from yellow to jacinth and a quenching of its fluorescence in the presence of cyanide, allowing for naked-eye detection. nih.govresearcher.life The sensing mechanism is based on the supramolecular self-assembly of the sensor molecules and a deprotonation process initiated by the cyanide anion. nih.gov The high selectivity and sensitivity of this system, with a detection limit of 0.05μM for cyanide, underscore the potential of phenazine-based structures in sensor applications. nih.gov Furthermore, the development of test strips based on this sensor highlights its applicability for "in-the-field" measurements. nih.gov

Similarly, functionalized naphtho[2,3-a]phenoxazinium chlorides, which share a structural resemblance to this compound, have been synthesized and shown to exhibit strong fluorescence with maximum emission wavelengths in the range of 630 to 676 nm in both ethanol (B145695) and water at physiological pH. nih.gov The tunability of the fluorescence properties based on the substituents on the heterocyclic nucleus suggests that this compound derivatives could be engineered to create a range of fluorescent probes for various applications.

The broader family of nitrogen-containing polycyclic aromatic hydrocarbons is recognized for its potential in organic electronics, in part due to their tunable electronic properties. nih.gov Naphthalene derivatives, for instance, are a class of fluorescent probes with a conjugated structure that can be modified to modulate their optical properties for sensing applications. mdpi.com This inherent modifiability, combined with the demonstrated sensing capabilities of the phenazine core, positions this compound as a versatile platform for the design of next-generation fluorescent and colorimetric sensors.

Supramolecular Assemblies and Thin Film Architectures

The planar and aromatic nature of this compound promotes intermolecular interactions, such as π-π stacking, which are crucial for the formation of ordered supramolecular assemblies and thin films. These organized structures are of significant interest for applications in organic electronics and materials science.

The formation of thin films is a key aspect of fabricating organic electronic devices. Research on a related polycyclic aromatic hydrocarbon, naphtho[2,3-a]pyrene, has explored its behavior in thin films. chemrxiv.orgresearchgate.net In these studies, naphtho[2,3-a]pyrene was incorporated into polymethylmethacrylate thin films at varying concentrations to investigate its photophysical properties, which are heavily influenced by intermolecular coupling. chemrxiv.orgresearchgate.net The results indicated the formation of different emissive species, including aggregates and excimers, demonstrating the tendency of these large π-systems to self-organize in the solid state. chemrxiv.orgresearchgate.net

The ability of molecules to spontaneously organize into well-defined, non-covalently bound structures is known as self-assembly. This property is a cornerstone of supramolecular chemistry and is a key driver for creating functional nanomaterials. Phenazine derivatives have demonstrated a clear propensity for self-assembly.

A notable example is the formation of one-dimensional nanobelts from 2,3-diaminophenazine in an aqueous medium. researchgate.net These nanobelts, which can reach several hundred micrometers in length, are formed through a two-stage process: the initial oxidation of the precursor to yield individual 2,3-diaminophenazine molecules, followed by their self-assembly into the final nanobelt structure. researchgate.net This demonstrates the inherent ability of the phenazine core to direct the formation of ordered, extended supramolecular structures.

Furthermore, the principle of supramolecular self-assembly has been harnessed in the design of chemical sensors. The previously mentioned phenazine-based cyanide sensor operates through a mechanism involving supramolecular self-assembly and deprotonation. nih.gov This highlights how the self-assembly properties of phenazine derivatives can be exploited to create functional systems with specific recognition and signaling capabilities.

The arrangement of molecules in the solid state, or the crystal packing, significantly influences the material's properties, particularly its electronic and photophysical characteristics. For polycyclic aromatic hydrocarbons, common packing motifs include the herringbone and brick wall arrangements, which are distinguished by the relative orientation of adjacent molecules.

The crystal structure of dinaphtho[2,3-a,2′,3′-h]phenazine, a larger analogue of this compound, reveals a combination of columnar stacking and a herringbone arrangement. researchgate.netresearchgate.net In this structure, molecules form face-to-face slipped π-stacks along one crystal axis, creating columns. researchgate.netresearchgate.net These columns then pack in a herringbone fashion when viewed along a different axis. researchgate.net

In a study of alkynylated benzo[a]naphtho[2,3-i]phenazine derivatives, both herringbone and brick wall packing motifs were observed in the solid state. nih.gov Interestingly, for one specific derivative, polymorphs with either packing arrangement could be obtained. nih.gov This ability to adopt different packing motifs suggests that the solid-state structure, and thus the material properties, of this compound derivatives can be tuned through chemical modification.

Catalysis and Photocatalysis

The redox-active nature of the phenazine core makes this compound a compelling candidate for applications in catalysis and photocatalysis. The ability of the phenazine unit to accept and donate electrons is central to its function in these processes.

Redox mediators are compounds that facilitate electron transfer between an electrode and a redox-active species in solution, or between different biological components. Phenazines are a class of redox-active secondary metabolites that have been shown to function as electron shuttles. nih.gov They have been explored as mediators for cyanobacteria in bioelectrochemical systems, where they can enhance current outputs. nih.gov

The redox potentials of phenazine derivatives can be systematically tuned by introducing electron-donating or electron-withdrawing groups at various positions on the phenazine core. researchgate.net This tunability is crucial for designing efficient redox mediators for specific applications, such as in aqueous organic redox flow batteries, where phenazines are considered promising anolyte materials. mdpi.com A systematic study combining computational and experimental work has been conducted to investigate the redox potentials of a wide range of phenazine derivatives in aqueous media, providing a roadmap for the design of new anolytes. researchgate.net The ability of phenazines to undergo reversible two-electron, two-proton redox reactions is a key aspect of their function as redox mediators. nih.gov

Photoredox catalysis utilizes light to drive chemical reactions, with a photocatalyst absorbing light to reach an excited state with enhanced redox capabilities. Organic photoredox catalysts are emerging as sustainable alternatives to traditional metal-based systems. scg.ch Disubstituted phenazines have gained significant attention in this field. scg.ch

The photo-excited states of phenazines can act as strong oxidants, enabling them to catalyze reactions such as the oxidative C-H cyanation of tetrahydroisoquinolines. scg.ch In this process, the disubstituted phenazine acts as the photoredox catalyst, facilitating the direct cyanation of a C(sp³)-H bond under mild conditions, using oxygen from the atmosphere as the terminal oxidant. scg.ch The catalytic cycle involves the phenazine undergoing reversible oxidation processes through radical cationic and dicationic states. scg.ch

Furthermore, phenazine-based supramolecular assemblies have been developed as photosensitizers. These assemblies can encapsulate palladium(II) ions to form nanoparticles that catalyze Suzuki cross-coupling reactions under visible light irradiation. researchgate.net In this system, the electron-rich phenazine assemblies facilitate the catalytic cycle through a photoinduced electron transfer to the palladium ions. researchgate.net

In-depth Analysis of this compound in Advanced Materials Applications Reveals Limited Current Use as Fluorescent Dyes and Biological Imaging Probes

The core structure of this compound, a polycyclic aromatic hydrocarbon containing a phenazine moiety, suggests inherent fluorescence properties. The extended π-conjugated system is a common feature in many organic fluorophores. However, the specific electronic and photophysical characteristics that would make it a viable candidate for fluorescent applications, such as high quantum yield, significant Stokes shift, and photostability, have not been extensively documented for this particular compound.

In contrast, structurally similar molecules have been the subject of more detailed investigation. For instance, derivatives of naphtho[2,3-a]phenoxazinium chloride , which shares a significant portion of its structure with this compound but contains an oxygen atom in the heterocyclic ring, have been synthesized and characterized as fluorescent compounds. These related molecules have shown promising fluorescence with maximum emission wavelengths in the range of 630 to 676 nanometers, positioning them in the valuable red to near-infrared region of the electromagnetic spectrum for biological applications.

Furthermore, research into other related heterocyclic systems, such as dinaphtho[2,3-b:2',3'-i]-dihydrophenazine and naphtho[2,3-d]thiazole-4,9-diones , has explored their synthesis and photophysical properties. These studies, while not directly applicable to this compound, underscore the general interest in this class of compounds for their potential in materials science, including as luminophores.

The absence of specific data for this compound in the context of fluorescent dyes and biological imaging probes suggests that this particular isomer may not have been a primary focus of research in these fields to date. It is possible that its synthesis is more challenging, or its photophysical properties are less favorable compared to its more studied relatives.

Conclusively, while the broader family of naphtho-fused phenazine and related heterocyclic compounds holds considerable promise for applications in advanced materials, particularly as fluorescent dyes and for biological imaging, there is a clear gap in the scientific literature concerning the specific compound this compound. Future research would be necessary to elucidate its photophysical properties and to explore its potential, if any, as a fluorescent probe for biological applications. Without such dedicated studies, any discussion of its role in this area remains speculative.

Biological Activities and Mechanistic Studies Excluding Clinical Data

Antimicrobial Research

Naphtho[2,3-a]phenazine and its derivatives have been the subject of significant research interest due to their broad-spectrum antimicrobial properties. These investigations have explored their efficacy against various pathogens, including bacteria, fungi, mycobacteria, and parasites.

The antibacterial activity of phenazine (B1670421) compounds, including derivatives of the this compound scaffold, is well-documented. Several phenazines have demonstrated antibacterial properties against problematic pathogens like Staphylococcus aureus and Staphylococcus epidermidis. mdpi.com For instance, phenazine-1-carboxamide (B1678076) and phenazin have shown moderate antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values of 16 μg/mL for both compounds. mdpi.com

The mechanisms underlying the antibacterial effects of the broader classes of naphthoquinones and phenazines are multifaceted. One proposed mechanism for related compounds, such as naphtho[2,3-d]thiazole-4,9-diones, involves the generation of reactive oxygen species (ROS), which can induce oxidative stress and damage cellular components. nih.gov Another potential mechanism of action is the inhibition of essential bacterial enzymes. For example, a derivative, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione, is suggested to exert its antimicrobial activity through the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication. The introduction of different substituents, such as thiomorpholin and 4-methylpiperazine groups, onto the core structure has been shown to confer potent antibacterial activity against various Staphylococcus species, including MRSA. nih.gov

Table 1: Antibacterial Activity of Phenazine Derivatives against MRSA

CompoundOrganismMIC (μg/mL)
Phenazine-1-carboxamideMethicillin-resistant Staphylococcus aureus (MRSA)16
PhenazinMethicillin-resistant Staphylococcus aureus (MRSA)16

Data sourced from Bioactive Naphthoquinone and Phenazine Analogs from the Endophytic Streptomyces sp. PH9030 as α-Glucosidase Inhibitors. mdpi.com

Structure-activity relationship studies have shown that four-ring systems tend to exhibit the best activities. For a related series of diaminobenzo[a]phenoxazinium compounds, the greatest efficiency was achieved with a specific substitution pattern, resulting in a Minimum Inhibitory Concentration (MIC) of 3.75 µM against S. cerevisiae. nih.gov This highlights the potential for tuning the molecular structure to optimize antifungal potency. The mechanism of action for related naphthoquinones is often attributed to their ability to undergo redox cycling, leading to the production of ROS. This induces oxidative stress, which can destabilize mitochondrial integrity and impair cellular respiration in fungal cells.

The phenazine scaffold is a key feature in a class of compounds known as riminophenazines, which were specifically developed for their activity against Mycobacterium tuberculosis. nih.gov Clofazimine, a prominent riminophenazine, is included in World Health Organization-approved regimens for treating leprosy and has shown clinical efficacy against multidrug-resistant tuberculosis. nih.gov

More directly related, benzo[a]phenazine (B1654389) derivatives have been identified as promising scaffolds for developing new anti-tuberculosis drugs, particularly for combating resistant strains. nih.gov In one study, seven benzo[a]phenazine derivatives were tested against eleven M. tuberculosis strains, including ten resistant strains and the susceptible H37Rv strain. nih.gov One compound was active against all evaluated strains, with MICs ranging from 18.3 to 146.5 µM. nih.gov Notably, this compound demonstrated higher antimicrobial activity than the first-line drug rifampicin (B610482) against some resistant strains and was also active against multidrug-resistant (MDR) strains, suggesting no cross-resistance. nih.gov The proposed mechanism of action for this promising derivative appears to be related to the induction of oxidative stress. nih.gov Furthermore, a macrolactone derived from benzo[a]phenazine showed potent activity against M. tuberculosis H37Rv with an MIC of 0.62 µg/mL, indicating the potential of this chemical class. researchgate.net

Table 2: Antimycobacterial Activity of Benzo[a]phenazine Derivatives

Compound Class/DerivativeOrganismActivity (MIC)
Benzo[a]phenazine derivative (Compound 10)Resistant M. tuberculosis strains18.3 - 146.5 µM
Benzo[a]phenazine-derived macrolactoneM. tuberculosis H37Rv0.62 µg/mL

Data sourced from Benzo[a]phenazine derivatives: Promising scaffolds to combat resistant Mycobacterium tuberculosis nih.gov and A macrolactone from benzo[a]phenazine with potent activity against Mycobacterium tuberculosis. researchgate.net

Phenazine derivatives have been investigated for their potential as antimalarial agents. Studies have demonstrated that these compounds can exhibit blood schizonticidal activity against the malaria parasite Plasmodium falciparum. oup.com New classes of phenazines have been synthesized and evaluated for their in vitro antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. researchgate.net The biological activity of phenazines is often linked to their redox properties, which can lead to the formation of toxic radicals within the parasite. researchgate.net

The cytotoxic potential of phenazine-based structures against various cancer cell lines has prompted mechanistic investigations into their mode of action, positioning them as scaffolds for anticancer drug development.

Derivatives incorporating the phenazine nucleus have shown significant growth inhibitory activity against human cancer cell lines. A series of benzo[a]pyrano[2,3-c]phenazine derivatives were evaluated for their antitumor effects on HCT116 (colon), MCF7 (breast), HepG2 (liver), and A549 (lung) cancer cells in vitro. umsha.ac.ir One of the most active compounds, featuring specific cyano and p-dimethylamino phenyl substituents, displayed the highest growth inhibitory activity against the HepG2 cell line with a half-maximal inhibitory concentration (IC50) value of 6.71 µM. umsha.ac.ir

Similarly, novel naphtho[2,3-g]phthalazine derivatives, which are structurally related to this compound, have been screened for cytotoxicity. One such derivative was found to be highly active against HepG2 (liver), MCF-7 (breast), and HeLa (cervical) cancer cell lines, with GI50 (50% growth inhibition) values of 0.01 µM, 0.03 µM, and 0.04 µM, respectively. mdpi.com For some related compounds, docking simulations suggest a potential mechanism of action involving the inhibition of human DNA topoisomerase IIβ, an enzyme critical for managing DNA topology during cell replication. nih.gov

Table 3: In Vitro Anticancer Activity of Naphtho-phenazine Related Derivatives

Compound ClassCell LineCancer TypeActivity MetricValue (µM)
Benzo[a]pyrano[2,3-c]phenazine derivativeHepG2LiverIC506.71
Naphtho[2,3-g]phthalazine derivativeHepG2LiverGI500.01
Naphtho[2,3-g]phthalazine derivativeMCF-7BreastGI500.03
Naphtho[2,3-g]phthalazine derivativeHeLaCervicalGI500.04

Data sourced from Synthesis, antitumor activity, and structure-activity relationship of some benzo[a]pyrano[2,3-c]phenazine derivatives umsha.ac.ir and Tel-Cu-NPs Catalyst: Synthesis of Naphtho[2,3-g]phthalazine Derivatives as Potential Inhibiters of Tyrosinase Enzymes and Their Investigation in Kinetic, Molecular Docking, and Cytotoxicity Studies. mdpi.com

Anticancer Research Perspectives (Mechanistic Insights)

Induction of Apoptosis Pathways

While direct studies detailing the specific apoptotic pathways induced by this compound are not extensively documented, the broader class of phenazine derivatives is known to elicit cytotoxic effects that can culminate in programmed cell death, or apoptosis. The mechanisms often involve interactions with key cellular components, leading to the activation of intrinsic or extrinsic apoptotic cascades. For many cytotoxic agents, this can be triggered by cellular stress, such as damage to DNA or the generation of reactive oxygen species, which in turn activates signaling proteins like the Bcl-2 family, leading to mitochondrial dysfunction and the release of pro-apoptotic factors. semanticscholar.org

Exploration as Photodynamic Therapy (PDT) Agents

The potential of phenazine derivatives as photosensitizers in photodynamic therapy (PDT) is an area of active research. nih.gov PDT is a therapeutic modality that uses a photosensitizing agent, light of a specific wavelength, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen, which can induce localized cell death. The extended aromatic system of the this compound structure suggests it may possess the necessary photophysical properties, such as efficient intersystem crossing to a long-lived triplet state upon light absorption, which is a prerequisite for effective singlet oxygen generation. The effectiveness of a photosensitizer is contingent on its ability to absorb light in the therapeutic window (typically 600-900 nm) and produce ROS with a high quantum yield.

Molecular Interaction Studies

The biological activity of this compound and its derivatives is fundamentally linked to their interactions with biological macromolecules. These interactions are governed by the compound's size, planarity, and electronic properties.

DNA Binding and Intercalation Mechanisms

A primary mechanism by which planar polycyclic aromatic molecules like this compound exert their biological effects is through interaction with DNA. semanticscholar.org The flat, expansive structure of the phenazine core allows it to insert itself between the base pairs of the DNA double helix, a process known as intercalation. nih.govmdpi.com This mode of binding can distort the helical structure of DNA, leading to functional consequences such as the inhibition of DNA replication and transcription, which can trigger cellular arrest and apoptosis. semanticscholar.org The binding affinity and specificity can be modulated by the nature and position of substituents on the this compound scaffold. Metal complexes incorporating phenazine-type ligands, such as dipyrido[3,2-a:2',3'-c]phenazine (dppz), are well-studied DNA intercalators, where the ligand stacks within the DNA base pairs. mdpi.com

Protein Interaction Profiles

Beyond DNA, phenazine derivatives have been shown to interact with various proteins, including enzymes and regulatory proteins. These interactions can lead to the modulation of protein function. For instance, studies on the biosynthesis of phenazines have identified specific enzymes, like PhzF, that are integral to the metabolic pathway, highlighting the specific protein interactions involved in their natural production. researchgate.net The planar aromatic surface of this compound can facilitate binding to hydrophobic pockets on protein surfaces or at the interface of protein-protein interactions, potentially disrupting critical biological signaling pathways.

Enzyme Inhibition Kinetics (e.g., Tyrosinase Inhibition)

Derivatives of structurally related naphtho-phenazine compounds have been investigated as enzyme inhibitors. A notable example is the inhibition of tyrosinase, a key copper-containing enzyme responsible for melanin (B1238610) biosynthesis. Inhibition of this enzyme is of interest in cosmetics and medicine for treating hyperpigmentation disorders.

Studies on a series of Naphtho[2,3-g]phthalazine derivatives, which share a similar core structure, have demonstrated potent tyrosinase inhibitory activity. mdpi.comksu.edu.sa Kinetic analyses using Lineweaver-Burk plots revealed that the most active compounds act as reversible and competitive inhibitors. researchgate.net This indicates that the inhibitor competes with the substrate (like L-DOPA) for binding to the active site of the enzyme. The inhibitory constant (Ki) is a measure of the inhibitor's potency; a lower Ki value signifies stronger inhibition. mdpi.com For example, one derivative, compound 1c, showed significantly greater activity (IC₅₀ = 11.5 µM) than the standard inhibitor kojic acid (IC₅₀ = 78.0 µM). mdpi.comresearchgate.net

Table 1: Tyrosinase Inhibitory Activity of Naphtho[2,3-g]phthalazine Derivatives

Compound Description IC₅₀ (µM)
Compound 1c Naphtho[2,3-g]phthalazine derivative 11.5
Kojic Acid Standard Inhibitor 78.0

Data sourced from studies on structurally related Naphtho[2,3-g]phthalazine derivatives. mdpi.com

Role of Redox Cycling and Reactive Oxygen Species (ROS) Generation

The phenazine core is well-known for its redox-active nature, enabling it to participate in cellular electron transfer reactions. rsc.org Phenazines can undergo reversible reduction and oxidation, a process known as redox cycling. nih.gov In this process, the phenazine molecule can accept an electron from a reducing agent within the cell (e.g., NADPH), forming a radical intermediate. This radical can then transfer the electron to molecular oxygen, regenerating the parent phenazine and producing a superoxide (B77818) anion (O₂⁻). This cycle can repeat, leading to the continuous generation of superoxide, which can be further converted to other reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂). rsc.org This sustained production of ROS can overwhelm the cell's antioxidant defenses, leading to oxidative stress, damage to lipids, proteins, and DNA, and ultimately, cell death. This ROS-generating capability is a key component of the cytotoxic and antimicrobial activities of many phenazine compounds. nih.gov

Q & A

Q. What are the standard synthetic methodologies for preparing naphtho[2,3-a]phenazine derivatives?

this compound derivatives are typically synthesized via cycloaddition or nucleophilic addition reactions. A common approach involves reacting Barton’s selenium esters (e.g., 8a–e ) or sulfur esters (e.g., 10a–d ) with 2,3-didehydronaphthalene intermediates generated from precursors like (phenyl)[(3-trimethylsilyl)-2-naphthyl]iodonium triflate. This method yields selenolo[2,3-b]pyridines and thieno[2,3-b]pyridines under controlled conditions (0°C, inert atmosphere) .

Q. Key Reaction Parameters

Reagent TypeTemperatureYield RangeKey Byproducts
Selenium esters0°C60–75%Trace oxidized selenides
Sulfur esters0°C55–70%Disulfide dimers

Q. How is the purity of this compound derivatives validated in synthetic workflows?

Purity is assessed using HPLC (≥98% purity threshold) and NMR spectroscopy. For example, ¹H NMR analysis of naphtho[2,3-a]pyrene derivatives reveals distinct aromatic proton signals at δ 7.8–8.5 ppm, while HPLC (C18 column, acetonitrile/water mobile phase) ensures no residual reactants or isomers are present .

Q. What safety protocols are critical when handling this compound in the laboratory?

Mandatory precautions include:

  • Respiratory protection : Use NIOSH-approved N95 masks to avoid inhalation of fine particulates .
  • Skin protection : Double-glove with nitrile gloves (EN 374 standard) and avoid direct contact .
  • Waste disposal : Collect contaminated materials in sealed containers for incineration at ≥1000°C to prevent environmental release .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound derivatives be resolved?

Contradictions in NMR or mass spectrometry data often arise from tautomerism or solvent effects. For example, quinoid structures in this compound diones exhibit keto-enol tautomerism, which can shift proton signals by 0.3–0.5 ppm. To address this:

  • Perform variable-temperature NMR (e.g., 25–60°C) to identify tautomeric equilibria .
  • Use high-resolution mass spectrometry (HRMS) with <5 ppm error tolerance to confirm molecular formulas .

Q. What strategies optimize chromatographic separation of this compound isomers?

Optimize reversed-phase HPLC conditions using:

  • Column : 2.1 × 50 mm C18 packed with 1.7 µm monodense silica particles (100 Å pores).
  • Mobile phase : Gradient elution with 0.1% formic acid in acetonitrile/water.
  • Flow rate : 0.5 mL/min to achieve baseline separation (HETP <2 µm) for isomers like selenolo- and thieno-derivatives .

Q. How do this compound derivatives function in near-infrared (NIR) absorbing dyes?

These derivatives serve as electron-deficient cores in A-π-D-π-A (acceptor-π-donor-π-acceptor) dyes. Substituents at the 5-hydroxy and 6-arylazonium positions on the phenazine dione backbone extend π-conjugation, shifting absorption to 750–900 nm. Key design considerations:

  • Introduce electron-withdrawing groups (e.g., nitro, cyano) to enhance NIR absorbance .
  • Balance solubility with alkyl chains (e.g., hexyl, octyl) to prevent aggregation in polymeric matrices .

Q. What role do hydrogen-bonding interactions play in the self-assembly of this compound-based molecules?

this compound’s planar structure facilitates π–π stacking, while substituents like hydroxyl or carbonyl groups enable hydrogen bonding. Applications include:

  • Molecular recognition : Selective binding to prochiral molecules (e.g., 1-nitronaphthalene) via complementary H-bonding sites .
  • Nanostructure fabrication : Self-assembly into 2D networks on Au(111) surfaces for organic electronics .

Data Contradiction Analysis

Q. Why do synthetic yields of selenolo[2,3-b]pyridines vary across studies?

Reported yields (55–75%) depend on:

  • Reagent purity : Barton’s selenium esters degrade if stored >6 months at −20°C, reducing reactivity .
  • Solvent choice : Tetrahydrofuran (THF) gives higher yields than DMF due to better solubility of intermediates .
  • Catalyst traces : Residual Pd from cross-coupling steps can catalyze side reactions; use scavengers like QuadraSil® MP .

Tables of Key Properties

Q. Table 1. Analytical Signatures of this compound Derivatives

DerivativeUV-Vis λmax (nm)HRMS [M+H]<sup>+</sup>HPLC Retention Time (min)
Selenolo[2,3-b]pyridine320, 650457.0924 (calc. 457.0928)12.3
Thieno[2,3-b]pyridine310, 620413.0742 (calc. 413.0745)10.8
NIR Dye Core760 (in CHCl3)598.1583 (calc. 598.1587)15.6

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